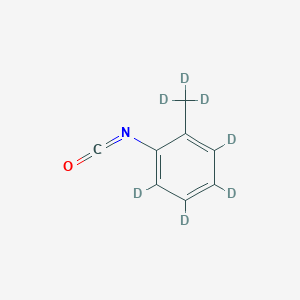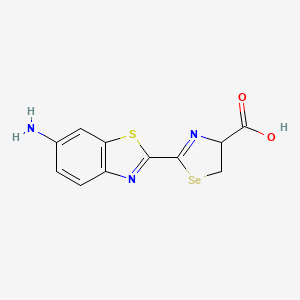
Aminoseleno-D-luciferin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoseleno-D-luciferin is a selenium analogue of amino-D-luciferin, which is a substrate for the firefly luciferase enzyme. This compound is known for its red-shifted bioluminescence emission, making it suitable for bioluminescence imaging studies in living subjects . The red-shifted emission allows for better penetration and reduced scattering of light in biological tissues, enhancing the imaging capabilities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aminoseleno-D-luciferin involves the substitution of the sulfur atom in amino-D-luciferin with a selenium atom. This can be achieved through a series of chemical reactions starting from commercially available precursors. One common method involves the use of 6-amino-2-cyanobenzothiazole as a starting material, which undergoes a series of reactions including selenation to introduce the selenium atom .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反应分析
Types of Reactions
Aminoseleno-D-luciferin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the selenium atom or other functional groups in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.
Major Products Formed
The major product formed from the oxidation of this compound is oxyluciferin, which is responsible for the bioluminescence emission. Other products can include various substituted derivatives depending on the specific reactions performed .
科学研究应用
Aminoseleno-D-luciferin has a wide range of scientific research applications, including:
作用机制
The mechanism of action of aminoseleno-D-luciferin involves its oxidation by the firefly luciferase enzyme in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg2+). This reaction produces an electronically excited oxyluciferin molecule, which emits light as it returns to its ground state . The red-shifted emission of this compound allows for deeper tissue penetration and improved imaging resolution .
相似化合物的比较
Aminoseleno-D-luciferin is unique due to its selenium substitution, which results in red-shifted bioluminescence emission compared to other luciferin analogues. Similar compounds include:
Amino-D-luciferin: The sulfur analogue with a shorter wavelength emission.
Coelenterazine: Another bioluminescent substrate used in marine organisms, with different emission properties.
Benzothiazole derivatives: Various analogues with modifications to the benzothiazole ring structure, affecting their bioluminescence properties.
The uniqueness of this compound lies in its enhanced imaging capabilities due to the red-shifted emission, making it particularly valuable for in vivo studies .
属性
分子式 |
C11H9N3O2SSe |
|---|---|
分子量 |
326.25 g/mol |
IUPAC 名称 |
2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16) |
InChI 键 |
AQIRXTPMSNSUTJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



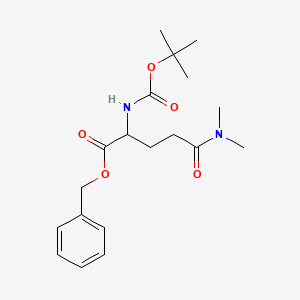
![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)
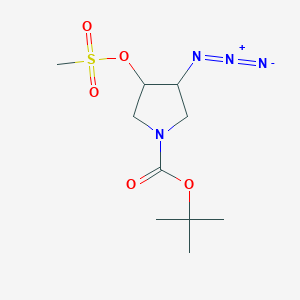
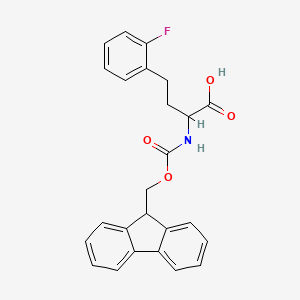
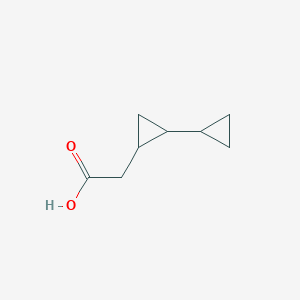
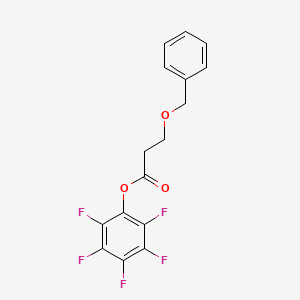
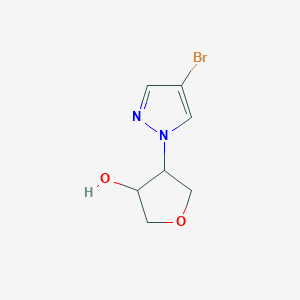
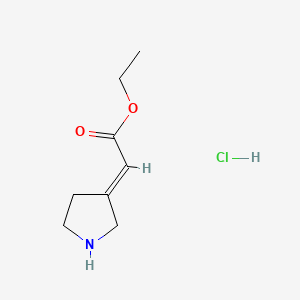
![[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid](/img/structure/B12307952.png)
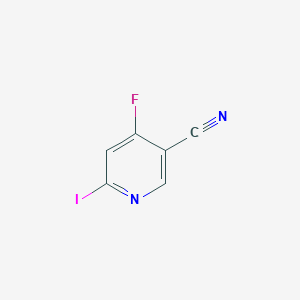
![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)
